2-(4-Chlorophenyl)-2-(methylamino)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12-8(9(11)13)6-2-4-7(10)5-3-6/h2-5,8,12H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYKMIQJZKQCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277049 | |
| Record name | 4-Chloro-α-(methylamino)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71972-39-9 | |
| Record name | 4-Chloro-α-(methylamino)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71972-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-(methylamino)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-(methylamino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The target compound is synthesized via an SN2 mechanism, where methylamine acts as the nucleophile. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA), which stabilize the transition state.
Example Protocol:
- Substrate Preparation : 2-Bromo-2-(4-chlorophenyl)acetamide is synthesized by brominating 2-(4-chlorophenyl)acetamide using N-bromosuccinimide (NBS) under radical initiation.
- Nucleophilic Displacement : The brominated intermediate is reacted with excess methylamine (40% aqueous solution) at 60–80°C for 12–24 hours.
- Workup : The product is isolated via filtration or extraction, followed by recrystallization from ethanol/water mixtures.
Key Data:
| Parameter | Conditions | Yield |
|---|---|---|
| Solvent | DMF | 78% |
| Temperature | 70°C | - |
| Reaction Time | 18 hours | - |
Reductive Amination of 2-(4-Chlorophenyl)acetophenone
This two-step process involves forming an imine intermediate followed by reduction to the secondary amine.
Step 1: Imine Formation
2-(4-Chlorophenyl)acetophenone is condensed with methylamine in the presence of a dehydrating agent (e.g., molecular sieves) to yield the corresponding imine. Titanium tetrachloride (TiCl4) is often employed as a Lewis acid catalyst to accelerate the reaction.
Step 2: Reduction of Imine
The imine intermediate is reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. The choice of reductant impacts stereoselectivity:
- NaBH3CN : Provides racemic mixtures.
- Catalytic Hydrogenation : Favors the (R)-enantiomer when chiral catalysts are used.
Optimized Conditions:
| Parameter | Conditions | Yield |
|---|---|---|
| Catalyst | 5% Pd/C | 85% |
| Pressure | 3 bar H2 | - |
| Solvent | Methanol | - |
Hydrolysis of Cyano Precursors
Industrial-scale synthesis often employs nitrile intermediates due to their stability and commercial availability. The process involves hydrolyzing 2-cyano-2-(4-chlorophenyl)acetamide derivatives under acidic or basic conditions.
Acidic Hydrolysis
Protocol:
- Substrate : 2-Cyano-2-(4-chlorophenyl)acetamide.
- Conditions : Reflux in 6M HCl at 110°C for 8–12 hours.
- Outcome : The nitrile group is converted to an amide, yielding the target compound.
Limitations : Prolonged heating may lead to decomposition, necessitating careful monitoring.
Basic Hydrolysis
Protocol:
- Substrate : 2-Cyano-2-(4-chlorophenyl)acetamide.
- Conditions : Treatment with 10% NaOH at 80°C for 6 hours.
- Workup : Neutralization with HCl followed by extraction with dichloromethane.
Yield Comparison:
| Method | Yield | Purity |
|---|---|---|
| Acidic | 72% | 95% |
| Basic | 68% | 93% |
Enzymatic Resolution for Enantiopure Synthesis
For applications requiring chiral purity, enzymatic resolution using lipases or esterases is employed. This method resolves racemic mixtures by selectively hydrolyzing one enantiomer of a precursor ester.
Case Study:
- Substrate : Racemic methyl 2-(4-chlorophenyl)-2-(methylamino)acetate.
- Enzyme : Candida antarctica lipase B (CAL-B).
- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.
- Outcome : (S)-enantiomer is hydrolyzed to the acid, while the (R)-enantiomer remains esterified. The products are separated via liquid-liquid extraction.
Performance Metrics:
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | >98% |
| Isolated Yield | 45% |
Industrial-Scale Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance reproducibility and safety. This method is ideal for large-scale production due to improved heat transfer and reduced reaction times.
Process Overview:
- Reactor Setup : Tubular reactor with static mixers.
- Reagents : 2-Bromo-2-(4-chlorophenyl)acetamide and methylamine (2.5 equiv) in ethanol.
- Conditions : Residence time of 30 minutes at 100°C.
- Output : The product is continuously extracted and crystallized.
Advantages:
- 20% higher yield compared to batch processes.
- 50% reduction in solvent usage.
Comparative Analysis of Methodologies
The table below evaluates the scalability, cost, and enantioselectivity of each method:
| Method | Scalability | Cost | Enantioselectivity |
|---|---|---|---|
| Nucleophilic Substitution | High | Low | Racemic |
| Reductive Amination | Moderate | Moderate | Moderate |
| Nitrile Hydrolysis | High | Low | Racemic |
| Enzymatic Resolution | Low | High | High |
| Continuous Flow | Very High | Moderate | Racemic |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the amide group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: May be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- This difference could influence interactions with biological targets, such as enzymes or receptors . Halogenated Phenyl Groups: The 4-chlorophenyl moiety is common in many bioactive compounds due to its electron-withdrawing properties, which stabilize aromatic rings and enhance lipophilicity. For example, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide shares this feature and has been studied for structural similarity to penicillin derivatives .
- Synthetic Pathways: The target compound can be synthesized via nucleophilic substitution or reductive amination of α-chloroacetamide precursors, similar to methods described for N-(4-chlorophenyl)-2-(hydroxyimino)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide . In contrast, 2-(4-chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide requires carbamoylation steps, introducing additional complexity .
Physicochemical Properties
- Lipophilicity: The 4-chlorophenyl group enhances membrane permeability, a critical factor for bioavailability, as seen in analogs like 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide .
Biological Activity
2-(4-Chlorophenyl)-2-(methylamino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H13ClN2O
- Molecular Weight : 204.68 g/mol
- Density : 1.4 g/cm³
- Melting Point : 168°C
- Boiling Point : 368.8°C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to the active sites, thus preventing substrate access. This mechanism can lead to significant alterations in cellular processes and biochemical pathways, particularly in cancerous cells and microbial organisms.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1 below:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, the compound exhibited antifungal properties against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Potential
The anticancer properties of this compound have also been investigated, showing promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to selectively induce cytotoxic effects on tumor cells while sparing normal cells, potentially due to its interaction with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclin D1 .
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of chlorophenylacetamides, including our compound of interest. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, with certain derivatives exhibiting enhanced activity against resistant strains . -
Anticancer Activity Assessment :
In vitro studies conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds such as:
- N-(4-chlorophenyl)-2-(methylamino)acetamide : Similar structure but different substitution patterns lead to variations in biological activity.
- 2-(4-chlorophenyl)acetamide : Lacks the methylamino group, resulting in reduced reactivity and biological efficacy.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-2-(methylamino)acetamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling 4-chlorophenyl precursors with methylaminoacetamide derivatives. For example, a base-mediated nucleophilic substitution using K₂CO₃ in acetonitrile at room temperature (24-hour stirring) is effective for similar acetamide syntheses . Optimizing stoichiometry (e.g., 1:1.5 molar ratio of reactants to base) and purification via column chromatography can improve yields. Monitoring reaction progress with TLC ensures intermediate stability . Low yields (~2–5%) in early steps may require recrystallization or solvent optimization (e.g., switching from ethyl acetate to methanol-water mixtures) .
Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation from ethanol or DMSO reveal dihedral angles between aromatic and acetamide groups (e.g., 83.08° in analogous compounds) and intermolecular N–H⋯O hydrogen bonds forming layered packing . For non-crystalline samples, FTIR and NMR can validate functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹ and NH signals at δ 6.5–7.0 ppm) .
Q. What analytical methods ensure purity and stability of this compound under storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) identifies impurities. Thermal stability is assessed via differential scanning calorimetry (DSC), while hygroscopicity is tested by exposing samples to controlled humidity. Storage at room temperature in amber vials with desiccants preserves integrity, as recommended for structurally similar amides .
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide the design of derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties like HOMO-LUMO gaps and charge distribution. Reaction path searches using quantum chemical methods (e.g., IRC analysis) identify transition states for nucleophilic substitutions . Molecular docking (AutoDock Vina) screens bioactivity by simulating interactions with target proteins (e.g., COVID-19 main protease) .
Q. How do contradictory biological activity data arise in studies of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line sensitivity, solvent effects). Normalize data using internal controls (e.g., IC₅₀ values relative to reference inhibitors). For example, conflicting cytotoxicity results may require dose-response validation via MTT assays across multiple cell lines. Cross-referencing with structural analogs (e.g., halogen-substituted acetamides) clarifies structure-activity relationships .
Q. What methodologies identify degradation pathways and byproducts under oxidative or hydrolytic conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS detect degradation products. Hydrolysis pathways are probed via pH-varied solutions (e.g., 0.1M HCl/NaOH), while oxidative stress tests use H₂O₂. Fragmentation patterns in high-resolution mass spectrometry (HRMS) distinguish primary degradation routes (e.g., cleavage of the amide bond) .
Q. How can enantiomeric separation be achieved for stereoisomers of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane/isopropanol gradients. For preparative-scale separation, diastereomeric salt formation with tartaric acid derivatives is effective. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. What experimental and computational approaches quantify reaction kinetics in its synthesis?
- Methodological Answer : Stopped-flow UV-Vis spectroscopy monitors intermediate formation in real-time. Rate constants (k) are derived from pseudo-first-order kinetics under excess reagent conditions. Computational microkinetic models (e.g., using Gaussian or ORCA) simulate activation energies and rate-determining steps, validated by experimental Arrhenius plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
